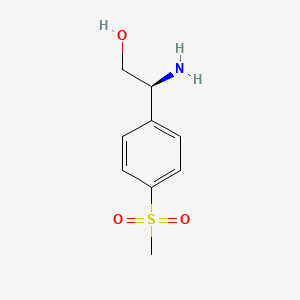

(2S)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

(2S)-2-amino-2-(4-methylsulfonylphenyl)ethanol |

InChI |

InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |

InChI Key |

VOUMOWIBXBPBRZ-SECBINFHSA-N |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CO)N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

One common method involves reductive amination of 4-methanesulfonylbenzaldehyde with an appropriate chiral amino alcohol or amine:

Step 1: Imine Formation

The aldehyde group of 4-methanesulfonylbenzaldehyde reacts with the amino group of (S)-2-amino-1-propanol or a related amine under mild acidic or neutral conditions to form an imine intermediate.Step 2: Reduction

The imine intermediate is then reduced using mild reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation to yield the amino alcohol product.Reaction Conditions:

Solvents such as ethanol or dichloromethane are commonly used. Temperature is controlled to optimize yield and stereoselectivity, often at room temperature or slightly elevated temperatures.Purification:

The crude product is purified by recrystallization or chromatographic techniques to obtain the (2S)-enantiomer with high purity.

Asymmetric Catalysis Approach

Alternatively, asymmetric catalytic methods may be employed to achieve high enantiomeric purity:

Use of Chiral Catalysts:

Catalysts such as chiral transition metal complexes facilitate enantioselective addition of nucleophiles to the aldehyde.Example:

Employing chiral ligands in palladium-catalyzed or organocatalytic reactions to control stereochemistry during the formation of the amino alcohol.Advantages:

This method allows for the direct synthesis of the (2S)-enantiomer without the need for chiral resolution steps.

Industrial Scale Preparation

Industrial synthesis adapts the laboratory methods for large-scale production:

Continuous Flow Chemistry:

Use of continuous flow reactors enhances reaction control, heat transfer, and scalability.Catalyst Optimization:

Industrial processes optimize catalyst loading and reaction parameters to maximize yield and enantioselectivity.Purification Techniques:

Large-scale recrystallization or chromatographic methods ensure high purity and consistent quality.

Data Table: Typical Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | 4-methanesulfonylbenzaldehyde, (S)-2-amino-1-propanol | Same, sourced in bulk |

| Solvents | Ethanol, dichloromethane | Ethanol, dichloromethane, or greener alternatives |

| Reducing Agents | Sodium borohydride, catalytic hydrogenation | Catalytic hydrogenation preferred for scalability |

| Temperature | 20–50 °C | Controlled 20–40 °C |

| Reaction Time | 4–24 hours | Optimized to shorter times via flow chemistry |

| Purification | Recrystallization, column chromatography | Recrystallization, industrial chromatography |

| Enantiomeric Excess (ee) | >95% | >98% |

| Yield | 70–90% | 85–95% |

Research Findings and Analysis

- The use of (S)-2-amino-1-propanol as the chiral source ensures the (2S)-configuration in the product, critical for biological activity.

- Reductive amination is favored due to mild conditions and high stereochemical control.

- Catalytic hydrogenation with Pd/C or chiral catalysts improves selectivity and reduces by-products.

- Purification methods are crucial to achieve high enantiomeric purity, as racemization may occur under harsh conditions.

- Solvent choice affects solubility and reaction kinetics; ethanol is preferred for its green chemistry profile.

- Industrial processes increasingly adopt continuous flow methods to improve reproducibility and safety.

Summary of Preparation Methods

| Method | Key Features | Pros | Cons |

|---|---|---|---|

| Reductive Amination | Imine formation + reduction | Simple, mild conditions, high yield | Requires chiral amine or resolution |

| Asymmetric Catalysis | Chiral catalysts for enantioselectivity | High ee, direct synthesis | Catalyst cost, optimization needed |

| Protection/Deprotection | Functional group control | Prevents side reactions | Additional steps increase time/cost |

| Continuous Flow (Industrial) | Scalable, controlled reaction environment | Enhanced safety, efficiency | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions often involve hydrogenation using catalysts like Pd/C.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO₄, CrO₃

Reducing agents: Hydrogen gas (H₂) with Pd/C

Solvents: Ethanol, methanol, dichloromethane (DCM)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

(2S)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol has been investigated for its potential therapeutic properties:

- Anti-inflammatory Effects : Research indicates that this compound can inhibit serine proteases involved in inflammatory pathways. In animal models of arthritis, it demonstrated a significant reduction in inflammatory markers and joint swelling, suggesting its potential use in treating inflammatory diseases .

- Cancer Research : Preliminary studies show that the compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, indicating its role as a potential anticancer agent .

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme kinetics and protein interactions due to its ability to selectively inhibit specific enzymes:

| Enzyme Target | Effect |

|---|---|

| Serine Proteases | Inhibition |

| Kinases | Modulation |

This dual functionality allows researchers to explore the compound's impact on various biological processes.

Asymmetric Synthesis

As a chiral building block, (2S)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol is crucial in asymmetric synthesis, enabling the creation of enantiomerically pure products. Its unique structure allows it to act as a catalyst in several reactions, enhancing its utility in organic synthesis .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving animal models with induced arthritis, administration of (2S)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol resulted in:

- Reduction of Joint Swelling : Significant decreases were observed in joint swelling compared to the control group.

- Cytokine Level Modulation : The compound exhibited a dose-dependent effect on pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Study 2: Cancer Cell Line Studies

Investigations into the effects of (2S)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol on various cancer cell lines revealed:

- Induction of Apoptosis : The compound triggered apoptotic pathways in breast cancer cell lines.

- Caspase Activation : Increased levels of activated caspases were noted, confirming its role in promoting programmed cell death.

Pharmacological Profile

The pharmacological profile of (2S)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol includes:

| Property | Value |

|---|---|

| Solubility | Soluble in water |

| Bioavailability | Moderate |

| Half-life | Varies by formulation |

| Therapeutic Index | Under investigation |

Industrial Applications

In industrial settings, (2S)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol serves as an intermediate for synthesizing specialty chemicals and pharmaceuticals. Its unique properties facilitate the development of more complex molecules used in various applications, including cosmetic formulations and drug development .

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(4-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a role in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with bacterial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent effects:

Key Observations :

- Electron-Withdrawing Groups (EWG) : The methanesulfonyl group in the target compound enhances polarity and stabilizes negative charge, improving solubility in polar solvents compared to halogens (Cl, F, Br) or methoxy groups .

- Steric Effects: Bulky substituents like 2-CH₃ () may hinder access to the amino group during derivatization .

Physicochemical Properties

- Solubility : The hydrochloride salts of halogenated derivatives (e.g., 4-Cl, 4-I) exhibit high aqueous solubility, similar to the methanesulfonyl analogue .

- Stability : Methanesulfonyl groups are less prone to hydrolysis compared to esters or amides but may decompose under strong reducing conditions .

Biological Activity

(2S)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol, also known by its chemical formula C9H13NO3S, is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H13NO3S

- Molecular Weight : 215.27 g/mol

- CAS Number : 1270556-34-7

The compound exhibits various biological activities primarily through its interaction with key biochemical pathways. Notably:

- COX Inhibition : It has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is crucial in mediating inflammation and pain responses. This inhibition is significant in the context of developing anti-inflammatory drugs .

- Antimicrobial Activity : Related compounds have shown antimicrobial properties, suggesting that (2S)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol may also possess similar capabilities .

Biological Activity Overview

Case Studies

- COX Inhibition Studies :

- Antimicrobial Evaluation :

Synthesis and Production

The synthesis of (2S)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol typically involves:

- Starting Materials : 4-methanesulfonylbenzaldehyde and an appropriate amine.

- Reaction Conditions : Conducted under controlled conditions with reducing agents like sodium borohydride or lithium aluminum hydride to yield high-purity products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.